- Microwave-assistant method for synthesis of AE-active ester from aminothiazolyloximic acid, dithiodibenzothiazole and triethyl phosphite, China, , ,
Cas no 94088-75-2 (4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine)
94088-75-2 structure
4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine
4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine Properties
Names and Identifiers
-
- 4-Thiazoleethanethioicacid, 2-amino-a-(methoxyimino)-,S-2-benzothiazolyl ester
- S-benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate
- S-2-Benzothiazolyl 2-amino-α-(methoxyimino)-4-thiazoleethanethioate (ACI)
- 2-(2-Amino-4-thiazol)-2 (z) methoxyl-imino acetic acid
- 4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine
- S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)ethanethioate
- AKOS015895063
- S-2-Benzothiazolyl-2-amino-I+/--(methoxyimino)-4-thiazolethiolacetate
- DTXSID001335840
- Q27271928
- NS00061498
- 2-Amino-alpha-(methoxyimino)-4-thiazoleethanethioic acid S-2-benzothiazolyl ester
- (E)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)ethanethioate
- AS-14238
- EINECS 302-077-9
- S-2-Benzothiazolyl-2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate
- S-2-Benzothiazolyl-2-amino- alpha -(methoxyimino)-4-thiazolethiolacetate
- S-2-Benzothiazolyl-2-amino-?-(methoxyimino)-4-thiazolethiolacetate
- SR-01000944942
- (E)-S-Benzo[d]thiazol-2-yl2-(2-aminothiazol-4-yl)-2-(methoxyimino)ethanethioate
- S-2-Benzothiazolyl-2-amino-a-(methoxyimino)-4-thiazolethiolacetate
- 4-Thiazoleethanethioicacid,2-amino-a-(methoxyimino)-,s-2-benzothiazolyl ester
- S-(1,3-benzothiazol-2-yl) (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate
- s-2-benzothiazolyl-2-amino-alpha-(methoxyimino)-4-thiazolethiol acetate
- (Z)-S-2-Benzothiazolyl-2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate
- BS-45748
- S-Benzothiazol-2-yl (2Z)-(2-aminothiazol-4-yl)(methoxyimino)thioacetate
- 1684396-27-7
- SR-01000944942-1
- S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate
- 94088-75-2
- CS-0187627
- 80756-85-0
- COFDRZLHVALCDU-YVLHZVERSA-N
- +Expand
-
- MFCD00071547
- COFDRZLHVALCDU-UHFFFAOYSA-N
- 1S/C13H10N4O2S3/c1-19-17-10(8-6-20-12(14)15-8)11(18)22-13-16-7-4-2-3-5-9(7)21-13/h2-6H,1H3,(H2,14,15)
- O=C(C(C1=CSC(N)=N1)=NOC)SC1SC2C(=CC=CC=2)N=1
Computed Properties
- 349.996588
- 2
- 4
- 5
- 349.996588
- 22
- 451
- 0
- 0
- 0
- 1
- 0
- 1
- 4.1
- 172
Experimental Properties
- 1.8
- 563.2°Cat760mmHg
- 294.4°C
- 1.63
4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine Price
4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triethylamine , Triethyl phosphite Solvents: Acetonitrile , Dichloromethane ; 15.5 - 17 °C; 1.5 h, 15.5 - 17 °C; 17 °C → 20 °C; 40 min, 20 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Acetonitrile , Dichloromethane ; 1 h, 5 - 10 °C; 1 - 2 h, 5 - 10 °C
1.2 2 - 3 h, 25 - 30 °C
1.2 2 - 3 h, 25 - 30 °C
Reference
- Method for synthesizing AE active ester, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Triethylamine , Triphenylphosphine Solvents: Acetonitrile , Dichloromethane ; 1 h, rt
1.2 30 °C; 4 - 5 h, 30 °C
1.2 30 °C; 4 - 5 h, 30 °C
Reference
- Synthesis of MAEMZhongguo Kangshengsu Zazhi, 2012, 37(11), 837-839,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Triethylamine , Triethyl phosphite , Tristearin Solvents: Acetonitrile , Dichloromethane ; 3 h, 25 °C
Reference
- Method for synthesizing benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate, China, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Triethylamine Solvents: Toluene ; 24 h, 95 - 100 °C
Reference
- Transesterification method for synthesizing AE active ester, China, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Pyridine Solvents: Dichloromethane ; rt; 8 h, 20 - 25 °C
Reference
- Process for preparation of Ae-active ester, China, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: 1,2-Dichloroethane ; 30 min, rt; rt → 0 °C
1.2 0 °C; 5 h, 0 °C
1.2 0 °C; 5 h, 0 °C
Reference
- Synthesis of AE-active esterJiangsu Huagong, 2007, 35(1), 32-34,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 5 min, rt
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitorsBioorganic & Medicinal Chemistry, 2009, 17(7), 2712-2717,
4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine Raw materials
- 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole
- 1,3-benzothiazole-2-thiol
- tert-butyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate
- 4-Thiazoleacetyl chloride, 2-amino-α-(methoxyimino)-, (αZ)-
- 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid
4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine Preparation Products
4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine Suppliers
HU BEI YANG XIN YI YAO Technology Co., Ltd.
Audited Supplier
(CAS:94088-75-2)
XIONG LEI
13092795037
3003473323@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:94088-75-2)
TANG SI LEI
15026964105
2881489226@qq.com
4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine Related Literature
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1. Stepwise N–H bond formation from N2-derived iron nitride, imide and amide intermediates to ammonia†K. Cory MacLeod,Sean F. McWilliams,Brandon Q. Mercado,Patrick L. Holland Chem. Sci., 2016,7, 5736-5746
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Xiaofang Ma,He Xiao,Yang Gao,Man Zhao,Li Zhang,Junming Zhang,Jianfeng Jia,Haishun Wu J. Mater. Chem. A, 2023,11, 3524-3534
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Darío Gómez,Patricia Smichowski,Griselda Polla,Ariel Ledesma,Sara Resnizky,Susana Rosa J. Environ. Monit., 2002,4, 972-977
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Juan Xu,Rongkai Du,Lvying Wu,Xianrui Zhang,Su Guan,Lei Zhang,Lifeng Ning,Shan Li New J. Chem., 2020,44, 852-860
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Weipu Zhu,Ying Wang,Shuai Sun,Qiujin Zhang,Xiaodong Li,Zhiquan Shen J. Mater. Chem., 2012,22, 11785-11791
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Dhiraj P. Murale,Yoon-Sup Lee,David G. Churchill Chem. Commun., 2014,50, 359-361
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Natalia Skrzypczak,Piotr Przybylski Nat. Prod. Rep., 2022,39, 1678-1704
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Prince Aleta,Abdelrahman Refaie,Mohsen Afshari,Ahmad Hassan Energy Environ. Sci., 2023,16, 4944-4967
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